molecular formula C12H15N3 B6143507 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine CAS No. 501902-75-6

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Cat. No. B6143507
CAS RN: 501902-75-6
M. Wt: 201.27 g/mol
InChI Key: LXFDSPUKEJIJAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been demonstrated using biodegradable lactic acid at 160 °C . This method is environmentally benign and works for aromatic aldehyde containing electron donating and electron withdrawing groups .

Scientific Research Applications

Synthesis and Characterization

  • Solvent-Free Synthesis of Heterocyclic Ketene Aminals : The compound has been utilized in the synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, demonstrating efficient, environmentally benign methods with excellent yields, suitable for drug discovery (Yu et al., 2013).

  • Design and Biological Evaluation : It has been incorporated in the design and synthesis of 3-aryl-4-alkylpyrazol-5-amines, showing promise in antitumor activities against specific cancer cells (Ma et al., 2020).

  • Modification of Hydrogels : Research demonstrates its application in modifying poly vinyl alcohol/acrylic acid hydrogels, enhancing thermal stability and showing potential in medical applications due to increased antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

  • Investigation of Reductive Cyclization : Studies have explored the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives, suggesting alternative synthesis methods like microwave irradiation (Szlachcic et al., 2020).

  • X-Ray Crystal Study and Bioactivities : Synthesis, characterization, and evaluation of pyrazole derivatives have been conducted, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

  • Nonlinear Optical Studies : The compound has been studied for its nonlinear optical properties, indicating its potential in photonics and optoelectronics (Tamer et al., 2016).

Biological and Medicinal Research

  • Anti-Inflammatory and Anti-Cancer Activities : Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives has shown promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

  • Apoptosis Inducers and Anti-Infective Agents : Research into thiazole clubbed pyrazole derivatives has revealed significant anti-infective and cytotoxic activities, with some compounds inducing apoptosis in tested cells (Bansal et al., 2020).

  • Palladium-Catalyzed Asymmetric Allylic Amination : The compound has been used in palladium-catalyzed asymmetric allylic amination, demonstrating high enantioselectivity and potential in pharmaceutical synthesis (Togni et al., 1996).

Chemical Sensing and Material Sciences

  • Fluorescent Chemosensor for Metal Ions : A derivative of the compound has been developed as a chemosensor for Al3+ and Zn2+, with potential applications in environmental monitoring and water analysis (Gao et al., 2018).

  • Synthesis of Azo Schiff Bases : The compound has been used in the synthesis of azo Schiff bases, with spectroscopic and theoretical investigations supporting its potential in dye and pigment production (Özkınalı et al., 2018).

properties

IUPAC Name

5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-7-4-9(3)10(5-8(7)2)11-6-12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFDSPUKEJIJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CC(=NN2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259537
Record name 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

CAS RN

501902-75-6
Record name 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501902-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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